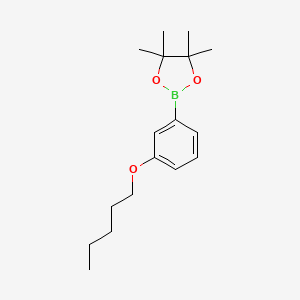

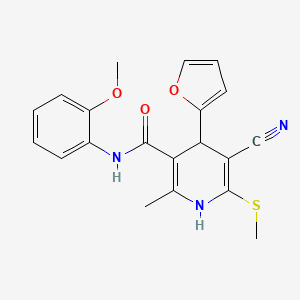

![molecular formula C18H20ClN3O B2439240 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-61-0](/img/structure/B2439240.png)

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Synthesis of New Amides

This compound is utilized in synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. These amides are significant in the synthesis of the antileukemic agent imatinib, showcasing its importance in cancer therapy research (Koroleva et al., 2011).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, specific derivatives have shown significant antibacterial and antifungal activities, comparable to known antimicrobials like fluconazole (Kuş et al., 2009).

Anticancer Evaluation

Certain derivatives of this compound have been synthesized and tested for anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activities compared to established drugs (Ravinaik et al., 2021).

Chemical and Biological Analysis

Reactivity and Adsorption Studies

The reactivity properties and adsorption behavior of related triazole derivatives have been investigated, including DFT and MD simulation studies, which are crucial for understanding the chemical and physical properties for pharmaceutical applications (Al-Ghulikah et al., 2021).

Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives of this compound, furthering its potential in drug development, particularly in relation to tyrosine kinase inhibitors like imatinib (Terentjeva et al., 2016).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

Biochemical Analysis

Biochemical Properties

It is known that this compound can react with various biomolecules such as imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides

Molecular Mechanism

It is known to interact with various biomolecules, but the specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are still being studied .

Properties

IUPAC Name |

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWXAVQKVRCUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

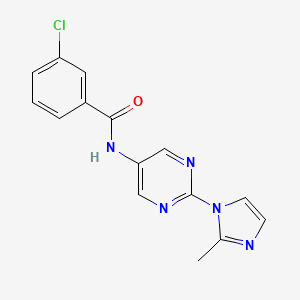

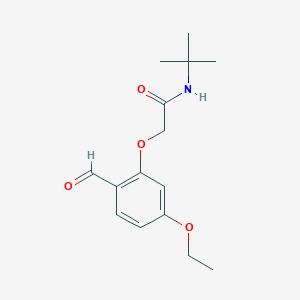

![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)

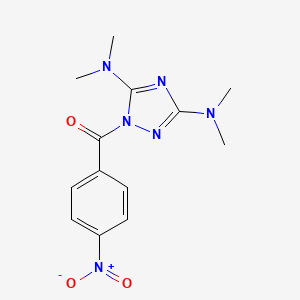

![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)

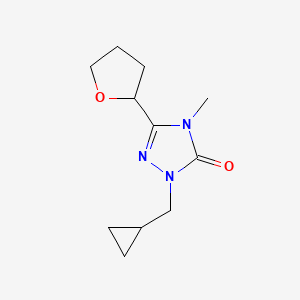

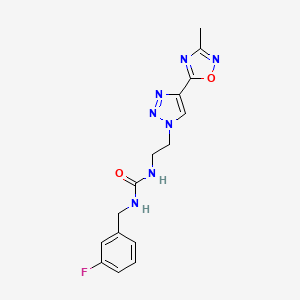

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2439178.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)

![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)